Serotonin hydrogenoxalate

描述

Contextual Framework of Serotonin (B10506) and its Ionic Salts

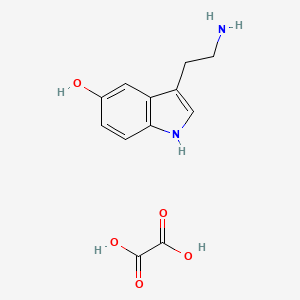

Serotonin, known chemically as 5-hydroxytryptamine (5-HT), is a fundamental monoamine neurotransmitter that plays a crucial role in a vast array of physiological functions, including the regulation of mood, sleep, and appetite. wikipedia.orgclevelandclinic.org Due to its significance, serotonin is a frequent subject of scientific investigation. In laboratory settings, serotonin is often used not in its free base form but as an ionic salt. This is because the free base can be unstable and prone to oxidation. Converting it to a salt by reacting it with an acid—such as oxalic acid—results in a more stable, crystalline solid that is easier to handle and weigh accurately for experiments. cymitquimica.comnih.gov

Significance of Salt Forms in Chemical Characterization and Biological Studies

The use of a specific, well-characterized salt form like serotonin hydrogenoxalate is vital for ensuring the reproducibility and accuracy of research findings. The salt's properties, such as its crystalline structure, have been precisely determined using techniques like X-ray crystallography. ugr.esglobalauthorid.com This defined structure ensures that researchers are working with a consistent and pure compound, which is fundamental for reliable chemical analysis and biological assays. ugr.es

The stability and solubility of the salt form are particularly significant. The conversion of a compound to its salt form, such as an oxalate (B1200264), can improve its stability. nih.govmdpi.com this compound, for instance, is a crystalline powder that is soluble in water, which is advantageous for its use in many biochemical and physiological experiments. cymitquimica.comsigmaaldrich.com Its solid state ensures stability under standard storage conditions, typically between 2-8°C and protected from light. sigmaaldrich.comsolubilityofthings.com This stability is crucial for maintaining the integrity of the compound throughout an experiment, ensuring that the observed effects are attributable to serotonin itself and not to any degradation products. nih.gov The defined solubility profile also allows for the preparation of accurate and stable solutions for in vitro studies. impurity.comcaymanchem.com

Physicochemical Properties of this compound

This table summarizes the key chemical and physical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 3036-16-6 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₁₂N₂O・C₂H₂O₄ | scbt.com |

| Molecular Weight | 266.25 g/mol | cymitquimica.comscbt.com |

| Appearance | White to off-white crystalline powder | solubilityofthings.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Solubility and Stability Data

This table details the solubility and stability characteristics of this compound, which are critical for its application in research settings.

| Property | Details | Source(s) |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | cymitquimica.comimpurity.com |

| Stability | Stable as a solid under recommended storage conditions. Hygroscopic. | solubilityofthings.comlgcstandards.com |

| Storage Notes | Should be protected from moisture and light. | solubilityofthings.com |

属性

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBOICJSERLVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433164 | |

| Record name | Serotonin hydrogenoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3036-16-6, 6662-07-3 | |

| Record name | Serotonin oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC92519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Serotonin hydrogenoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic Investigations and Solid State Structural Characterization

X-ray Diffraction Analysis of Serotonin (B10506) Hydrogenoxalate

The crystal structure of serotonin hydrogenoxalate was determined through single-crystal X-ray diffraction, providing precise data on its unit cell, molecular conformation, and the extensive network of hydrogen bonds that stabilize the crystal lattice.

Determination of Unit Cell Parameters and Space Group

This compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one serotonin cation and one hydrogen oxalate (B1200264) anion. Detailed unit cell parameters are provided in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Monoclinic | P2₁/n | 8.332 | 16.031 | 9.496 | 108.91 | 4 |

| Crystal data for this compound |

Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structure of this compound is dominated by an extensive three-dimensional network of hydrogen bonds. These interactions involve the hydroxyl and amine groups of the serotonin cation and the carboxylate groups of the hydrogen oxalate anion. The serotonin cations are linked to the oxalate anions through a series of N-H···O and O-H···O hydrogen bonds. This intricate network of interactions is responsible for the stability of the crystal lattice. The packing of the molecules is such that the indole (B1671886) rings of adjacent serotonin cations are arranged in a way that suggests weak π-π stacking interactions, further contributing to the cohesion of the crystal.

Comparative Crystallography with Serotonin Analogues (e.g., N-Methylthis compound)

A comparative analysis of the crystal structure of this compound with that of its N-methylated analogue, N-methylthis compound, reveals the impact of the additional methyl group on the crystallographic parameters and intermolecular interactions.

The crystal structure of N-methylthis compound, reported in 2023, also features a singly protonated N-methylserotonin cation and a hydrogen oxalate anion in the asymmetric unit. nih.gov Like its parent compound, it forms a three-dimensional network held together by N-H···O and O-H···O hydrogen bonds. nih.gov

Below is a comparative table of the crystallographic data for the two compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| This compound | Monoclinic | P2₁/n | 8.332 | 16.031 | 9.496 | 108.91 |

| N-Methylthis compound | Monoclinic | P2₁/c | 11.2359 | 5.5647 | 21.042 | 93.30 |

The introduction of a methyl group on the amine nitrogen of serotonin leads to a change in the space group and significantly different unit cell parameters. In the N-methylthis compound crystal, the tryptammonium cation has a nearly planar indole unit, and the ethylamino arm is turned away from this plane. nih.gov The N-methyl group of this arm possesses a gauche configuration. nih.gov The hydrogen oxalate anion in this structure is notably non-planar. nih.gov The ions are linked through a series of N—H···O and O—H···O hydrogen bonds, creating a three-dimensional framework, with the hydrogen oxalate ions forming chains along the a-axis through O—H···O interactions. nih.gov

This comparison underscores how a seemingly minor chemical modification, the addition of a methyl group, can induce significant changes in the solid-state arrangement of molecules, influencing the crystal packing and the specifics of the hydrogen bonding network.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of serotonin (B10506) hydrogenoxalate in both solution and solid states. It provides detailed information about the chemical environment of individual atoms, enabling the unequivocal assignment of its atomic framework and offering insights into its conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of serotonin hydrogenoxalate. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, and the coupling patterns in ¹H NMR provide information about the connectivity of adjacent protons.

In aqueous solutions, the proton NMR spectrum of the serotonin cation exhibits distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The aromatic region typically shows complex splitting patterns due to the coupling between non-equivalent protons on the benzene (B151609) and pyrrole (B145914) rings. The methylene (B1212753) protons of the side chain appear as multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing amino group. nih.gov

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the serotonin and oxalate (B1200264) moieties giving rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring are characteristic of aromatic systems, while the aliphatic carbons of the side chain resonate at higher fields. The carboxylate carbons of the hydrogenoxalate anion are typically observed at lower fields. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Serotonin in D₂O bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 7.285 | - |

| H4 | 7.420 | - |

| H6 | 6.884 | - |

| H7 | 7.108 | - |

| α-CH₂ | 3.305 | 25.361 |

| β-CH₂ | 3.106 | 42.348 |

| C2 | - | 128.078 |

| C3 | - | 111.168 |

| C3a | - | 129.828 |

| C4 | - | 114.577 |

| C5 | - | 151.514 |

| C6 | - | 105.219 |

| C7 | - | 115.621 |

| C7a | - | 134.357 |

| Oxalate C | - | ~167 |

Note: Chemical shifts can vary depending on the solvent, concentration, and pH.

Beyond simple one-dimensional spectra, advanced NMR techniques, such as two-dimensional (2D) NMR, are employed to study the conformation and dynamics of serotonin. Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivities between protons and between protons and carbons, respectively, aiding in the definitive assignment of all signals. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining the spatial proximity of protons, providing crucial insights into the preferred conformation of the flexible ethylamine side chain. nih.gov These studies have shown that serotonin can exist in different conformational states, and the equilibrium between these states can be influenced by its environment. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the structure of this compound in its crystalline form. By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can provide detailed information about the local structure and packing of the molecules in the crystal lattice.

Mass Spectrometry for High-Resolution Analysis and Detection in Complex Matrices

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that is extensively used for the identification and quantification of serotonin and its metabolites in complex biological samples. Its ability to provide precise mass-to-charge ratio information makes it an invaluable tool in neurochemical research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of serotonin and its metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA), in biological fluids like plasma, urine, and cerebrospinal fluid. ijrpr.comnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate serotonin and its metabolites from other components of the matrix. The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to protonated serotonin is selected and subjected to collision-induced dissociation (CID), generating characteristic fragment ions. The detection of these specific precursor-to-product ion transitions provides a high degree of confidence in the identification and allows for accurate quantification. mtc-usa.com

Interactive Data Table: Key Parameters for LC-MS/MS Analysis of Serotonin

| Parameter | Typical Value/Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 177.1 |

| Product Ions (m/z) | 160.1, 132.1 |

| Collision Energy | Optimized for specific instrument |

| Chromatographic Column | Reversed-phase (e.g., C18) or HILIC |

| Mobile Phase | Acetonitrile/water with formic acid |

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. Matrix-assisted laser desorption/ionization (MALDI)-MSI has been successfully applied to map the distribution of serotonin and other neurotransmitters in brain tissue. nih.gov

In a MALDI-MSI experiment, a thin tissue section is coated with a matrix compound that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete locations. The resulting ions are analyzed by the mass spectrometer, generating a mass spectrum for each pixel. By plotting the intensity of the serotonin signal at each pixel, a detailed image of its distribution within the brain tissue can be constructed. nih.gov This technique provides invaluable information about the localization of serotonin in different brain regions and its potential role in various neurological processes.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. ru.nl Key vibrational modes include the O-H and N-H stretching of the hydroxyl and amino groups, the aromatic C-H stretching of the indole ring, and the C=O stretching of the oxalate moiety. The positions and intensities of these bands are sensitive to hydrogen bonding and the crystalline environment.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is characterized by strong bands associated with the vibrations of the indole ring, which are highly polarizable. walisongo.ac.id The symmetric stretching of the C=C bonds in the aromatic system typically gives rise to a prominent Raman signal.

The combination of IR and Raman spectroscopy, often supported by theoretical calculations, allows for a detailed assignment of the vibrational modes of this compound and can be used to study its structure and intermolecular interactions in both the solid state and in solution. surrey.ac.uk

Interactive Data Table: Selected Vibrational Bands for Serotonin

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | O-H stretch (hydroxyl group) |

| ~3300 | N-H stretch (amino group) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1620 | Aromatic C=C stretch |

| ~1450 | CH₂ scissoring |

| ~1220 | C-O stretch (hydroxyl group) |

Note: Band positions can vary based on the physical state and intermolecular interactions.

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis of Serotonin (B10506) Hydrogenoxalate

The laboratory synthesis of serotonin hydrogenoxalate typically involves a multi-step process, beginning with a suitable indole (B1671886) derivative, followed by the introduction of the ethylamine (B1201723) side chain, and culminating in the formation of the hydrogenoxalate salt. One established method is a modification of the Speeter and Anthony synthesis.

The synthesis commences with 5-benzyloxyindole, which is protected at the hydroxyl group to prevent unwanted side reactions. This starting material undergoes a reaction with oxalyl chloride to form the corresponding indol-3-ylglyoxylyl chloride. Subsequent reaction with dimethylamine (B145610) yields a glyoxylamide intermediate. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), to yield 5-benzyloxy-N,N-dimethyltryptamine.

The crucial debenzylation step to free the hydroxyl group is achieved through catalytic hydrogenation. The 5-benzyloxy-N,N-dimethyltryptamine is dissolved in a suitable solvent, often ethanol (B145695), and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This cleaves the benzyl (B1604629) ether, yielding serotonin (5-hydroxytryptamine) as the free base.

The final step is the formation of the hydrogenoxalate salt. The crude serotonin free base is dissolved in a minimal amount of hot ethanol. A solution of oxalic acid in ethanol is then added dropwise. Upon cooling, this compound precipitates as a crystalline solid, which can then be collected by filtration, washed with cold ethanol, and dried under vacuum. The use of oxalic acid not only forms a stable salt but also aids in the purification of the final product, as the oxalate (B1200264) salt often has well-defined crystalline properties.

Table 1: Key Reagents and Conditions for this compound Synthesis

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

| 1 | 5-Benzyloxyindole | Oxalyl chloride, Dimethylamine | Anhydrous Dioxane | 0-10 °C | 5-Benzyloxy-N,N-dimethyl-indol-3-ylglyoxylamide |

| 2 | 5-Benzyloxy-N,N-dimethyl-indol-3-ylglyoxylamide | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | Reflux | 5-Benzyloxy-N,N-dimethyltryptamine |

| 3 | 5-Benzyloxy-N,N-dimethyltryptamine | Hydrogen (H₂), Palladium on carbon (Pd/C) | Ethanol | Room temperature, atmospheric pressure | Serotonin (5-Hydroxytryptamine) |

| 4 | Serotonin (free base) | Oxalic acid | Ethanol | Hot, followed by cooling | This compound |

Synthetic Approaches to Serotonin Analogues and Related Indoleamines Utilizing Hydrogen Oxalate Salts

The use of hydrogen oxalate salts is a common strategy in the synthesis and purification of various serotonin analogues and other indoleamines. The formation of the oxalate salt can facilitate the isolation and handling of these compounds, which are often oils or amorphous solids in their freebase form.

One of the primary applications of this methodology is in the synthesis of N-alkylated and N,N-dialkylated serotonin derivatives. For instance, N-methylserotonin and N,N-dimethylserotonin (bufotenine) can be synthesized and subsequently isolated as their hydrogen oxalate salts. The synthesis often involves the appropriate N-alkylation of a protected serotonin precursor, followed by deprotection and salt formation with oxalic acid. The crystal structure of N-methylserotonin hydrogen oxalate has been reported, confirming the stoichiometry and molecular arrangement of the salt. nih.goviucr.orgiucr.org

Furthermore, the Fischer indole synthesis provides a versatile route to a wide array of substituted tryptamines. By choosing appropriately substituted phenylhydrazines and ketones or aldehydes, a variety of indole rings can be constructed. Subsequent elaboration of the side chain, for example, via the Speeter and Anthony methodology, allows for the synthesis of diverse serotonin analogues. In many of these synthetic routes, the final product is conveniently purified and characterized as its hydrogen oxalate salt.

The stability imparted by the oxalate salt is also beneficial in analytical applications. For instance, oxalic acid has been shown to stabilize dopamine, serotonin, and their metabolites in solutions for automated liquid chromatography with electrochemical detection, preventing their degradation. nih.govresearchgate.net

Table 2: Examples of Serotonin Analogues Isolated as Hydrogen Oxalate Salts

| Compound Name | Structure | Precursor Synthesis Method |

| N-Methylserotonin Hydrogen Oxalate | C₁₁H₁₅N₂O⁺ • C₂HO₄⁻ | N-methylation of protected serotonin |

| N,N-Dimethylserotonin (Bufotenine) Hydrogen Oxalate | C₁₂H₁₇N₂O⁺ • C₂HO₄⁻ | N,N-dimethylation of protected serotonin |

| 5-Methoxy-N,N-dimethyltryptamine Hydrogen Oxalate | C₁₃H₁₉N₂O⁺ • C₂HO₄⁻ | Fischer indole synthesis from 4-methoxyphenylhydrazine |

Stereoselective Synthesis and Chiral Resolution of Serotonin Derivatives

While serotonin itself is achiral, many of its derivatives and analogues possess one or more stereocenters, making stereoselective synthesis and chiral resolution critical aspects of their preparation, particularly for pharmacological studies where enantiomers can exhibit different biological activities.

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. For serotonin derivatives with a chiral center in the ethylamine side chain (at the alpha or beta position), stereoselective reductions of precursor ketones or imines are common strategies. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, or catalytic asymmetric hydrogenation using chiral catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), can be employed to achieve high enantiomeric excess.

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent. For amine-containing compounds like serotonin derivatives, chiral acids such as tartaric acid, dibenzoyltartaric acid, or mandelic acid are commonly used. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer can be liberated from the salt by treatment with a base.

While hydrogen oxalate itself is not a chiral resolving agent, the principles of diastereomeric salt formation are fundamental to the separation of chiral indoleamines. The general process is outlined below:

Salt Formation: A racemic mixture of a chiral serotonin derivative (as a free base) is treated with a single enantiomer of a chiral acid (the resolving agent) in a suitable solvent.

Fractional Crystallization: The two diastereomeric salts formed will have different physical properties, most importantly, different solubilities. By carefully choosing the solvent and controlling the temperature, one diastereomer will selectively crystallize out of the solution.

Isolation and Liberation: The crystallized diastereomer is isolated by filtration. The free base of the desired enantiomer is then recovered by treating the salt with a base to neutralize the chiral acid. The other enantiomer can often be recovered from the mother liquor.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Tartaric Acid | Dicarboxylic Acid |

| (+)-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative |

| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative |

| (+)-Mandelic Acid | α-Hydroxy Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphorsulfonic Acid | Sulfonic Acid |

| (-)-Camphorsulfonic Acid | Sulfonic Acid |

Computational Chemistry and Molecular Simulation Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a detailed view of the intrinsic properties of the serotonin (B10506) molecule, specifically the serotonin cation which is the biologically active form present in the serotonin hydrogenoxalate salt. These calculations are fundamental to understanding its stability, reactivity, and the nature of its interactions with its environment.

The biological activity of serotonin is intimately linked to its three-dimensional shape. Computational studies, particularly using Density Functional Theory (DFT), have been employed to map the conformational energy landscape of the protonated serotonin cation. The flexibility of the ethylamine (B1201723) side chain is the primary determinant of its conformational space.

Research has identified two primary low-energy conformations, known as gauche conformers, and a higher-energy trans conformer. acs.orgnih.gov DFT geometry optimizations at the B3LYP/6-311++G** level have shown that the gauche conformations are more stable than the trans conformation by approximately 6 kcal/mol in the gas phase. acs.orgnih.gov The energy barriers separating these stable conformers are significant, calculated to be between 8 and 10 kcal/mol in the gas phase, indicating that the molecule resides in distinct conformational wells. acs.orgnih.gov

In the context of the this compound crystal structure, the conformation of the serotonin cation is influenced by the crystal packing forces and intermolecular interactions with the oxalate (B1200264) anion. Experimental X-ray diffraction data, complemented by computational analysis, show that the serotonin moiety can adopt a nearly flat conformation in some salt forms. The presence of the counter-ion plays a crucial role in stabilizing a particular conformer over others. acs.org For instance, in N-methylserotonin hydrogen oxalate, a derivative of serotonin, specific torsion angles define the orientation of the ethylamino arm relative to the indole (B1671886) ring, highlighting the influence of both methylation and the oxalate counter-ion on the molecule's preferred geometry. iucr.orgresearchgate.netnih.gov

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Energy Barrier from Gauche (kcal/mol) in Gas Phase |

|---|---|---|

| Gauche (G1) | 0.0 | - |

| Gauche (G2) | ~0.0 | - |

| Trans (T) | ~6.0 | 8 - 10 |

The electronic properties of the serotonin cation dictate its reactivity and ability to participate in various non-covalent interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Quantum chemical calculations have determined the HOMO-LUMO gap for serotonin. One DFT-level calculation reported the HOMO energy to be -1.875 eV and the LUMO energy to be 0.729 eV, resulting in an energy gap (ΔE) of 2.604 eV. researchgate.net Another computational study reported a HOMO-LUMO energy gap of approximately 5.5 eV for the most stable conformer of serotonin. researchgate.net These values are crucial for understanding the electronic transitions and the molecule's potential as an electron donor or acceptor in chemical reactions. youtube.comscirp.org

Charge distribution analysis reveals how the positive charge of the protonated amine group is delocalized across the molecule and influences its interaction with other molecules. Studies have shown that the distribution of charge changes significantly between different conformers. researchgate.net This conformational-dependent charge distribution affects the molecule's dipole moment and its ability to form electrostatic interactions, including hydrogen bonds and cation-π interactions. researchgate.net Analysis using methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) confirms a through-space charge transfer between the indole ring's π-orbitals (HOMO) and the ammonium (B1175870) group's antibonding orbital (LUMO) in certain conformations, which is characteristic of a cation-π interaction. nih.govresearchgate.net

| Electronic Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -1.875 |

| LUMO Energy | 0.729 |

| HOMO-LUMO Energy Gap (ΔE) | 2.604 |

The serotonin cation in the hydrogenoxalate salt is stabilized by a network of non-covalent interactions. In the solid state, the crystal structure is heavily influenced by hydrogen bonds formed between the serotonin cation and the hydrogenoxalate anion. iucr.orgresearchgate.net X-ray crystallography studies on N-methylserotonin hydrogen oxalate show that the ions are linked by a series of N—H⋯O and O—H⋯O hydrogen bonds, creating a three-dimensional framework. iucr.orgresearchgate.netnih.gov The protonated amine and the indole N-H group of serotonin act as hydrogen bond donors, while the oxygen atoms of the oxalate are the primary acceptors.

Beyond intermolecular hydrogen bonding with the oxalate, the serotonin cation itself can form crucial intramolecular interactions. A significant feature is the cation-π interaction, where the positively charged ethylamine side chain folds back to interact with the electron-rich π-system of its own indole ring. nih.govresearchgate.net Quantum chemical analyses have confirmed the existence of this interaction in specific gauche conformers. nih.govresearchgate.net Energy decomposition analysis reveals that this stabilizing interaction is predominantly electrostatic in nature, with significant contributions from polarization and charge transfer. nih.gov This intramolecular interaction plays a key role in determining the conformational preferences and biological activity of serotonin.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Membrane Biophysics

While quantum chemistry provides a static picture of the molecule's properties, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound in a complex biological environment. These simulations model the movement of atoms over time, providing a cinematic view of molecular interactions.

MD simulations have been instrumental in understanding how serotonin binds to its various G-protein coupled receptors (GPCRs), such as the 5-HT1A, 5-HT1B, and 5-HT2A receptors. chemrxiv.orgrsc.orgplos.orgnih.gov Since these interactions occur in an aqueous physiological environment, simulations focus on the behavior of the serotonin cation.

These simulations reveal that the binding of serotonin is a dynamic process involving multiple key interactions. A salt bridge between the protonated amine of serotonin and a conserved aspartate residue (e.g., Asp155 in 5-HT2A) in transmembrane helix III is a critical anchoring point. nih.gov Additionally, hydrogen bonds are formed between the hydroxyl group and indole N-H of serotonin and serine residues in transmembrane helix III. nih.gov

The cell membrane is not merely a passive container but an active participant in neurotransmission. MD simulations have been used to investigate the direct, non-specific interactions between the serotonin cation and the lipid bilayer, which constitutes the environment for its receptors. nih.govdtu.dk

These simulations have uncovered a strong affinity of serotonin for lipid membranes, which is surprising for a hydrophilic molecule. nih.govdtu.dk The primary anchoring interaction is a salt bridge formed between the protonated primary amine of serotonin and the negatively charged phosphate (B84403) group of the lipid headgroups. nih.govdtu.dkacs.org This interaction firmly anchors the cationic serotonin molecule at the membrane-water interface. The orientation of the anchored serotonin is specific: the indole ring system tends to point inward, residing in the region between the lipid phosphate and carbonyl groups. nih.govdtu.dk

Furthermore, the partitioning of serotonin into the membrane interface has been shown to modulate the physical properties of the lipid bilayer. Simulations indicate that the presence of serotonin leads to a decrease in the order of the lipid acyl chains, suggesting that it increases membrane fluidity. nih.govdtu.dk The lipid environment, particularly the presence of cholesterol, also significantly impacts the structure, dynamics, and function of serotonin receptors embedded within the membrane. nih.govresearchgate.netnih.gov All-atom MD simulations have shown that membrane cholesterol can alter the conformational dynamics of the serotonin 1A receptor. researchgate.net These findings highlight a receptor-independent signaling pathway where serotonin can directly influence cell function by modifying membrane properties. nih.gov

Conformational Changes in Biological Macromolecules upon Serotonin Binding

Computational studies, particularly molecular dynamics (MD) simulations, have provided significant insights into the dynamic structural changes that occur in biological macromolecules when they bind to serotonin. These simulations allow researchers to observe the intricate dance of atoms and residues that constitute the process of receptor activation or substrate transport.

Serotonin Receptors (GPCRs):

The binding of serotonin to its G-protein coupled receptors (GPCRs), such as the 5-HT2A receptor, triggers a cascade of conformational changes essential for signal transduction. mdpi.comrsc.org MD simulations have been instrumental in mapping these changes. Upon binding, serotonin establishes key interactions, including T-type stacking and hydrogen bonds (both direct and water-mediated), with aromatic and polar residues within the binding pocket. rsc.org

These initial binding events initiate a series of larger structural rearrangements:

The "Ionic Lock": A crucial element in many GPCRs is the "ionic lock," a salt bridge between charged residues at the intracellular ends of TM3 and TM6 (specifically R3.50 and E6.30 in the 5-HT2A receptor). mdpi.comnih.gov In the inactive state, this lock is intact. Agonist binding, including that of serotonin, leads to structural changes that are transmitted to the intracellular side, resulting in the breaking of this ionic lock. mdpi.comnih.gov This breakage is a hallmark of receptor activation, allowing the receptor to couple with intracellular G proteins.

Toggle Switch and Other Motifs: Other key micro-switches are also affected. The "toggle switch," typically involving a tryptophan residue (W6.48), changes its conformation upon ligand binding. mdpi.comnih.gov This movement, along with changes in other conserved motifs like the NPxxY motif in TM7, is part of the allosteric communication network that links the agonist binding event to G protein coupling. mdpi.comnih.gov

Principal component analysis of MD simulation trajectories indicates that the entire receptor becomes significantly stabilized upon serotonin binding. rsc.org Furthermore, dynamic cross-correlation analyses reveal strong correlations between the movements of TM3, TM5, and TM6 and the intracellular G protein, highlighting the pathway of signal transduction. rsc.org

Serotonin Transporter (SERT):

The serotonin transporter (SERT) terminates serotonergic signaling by re-uptaking serotonin into the presynaptic neuron. nih.govgenscript.com This process involves large-scale conformational changes, as described by the alternating-access mechanism, where the transporter exposes its binding site alternately to the extracellular and intracellular environments. nih.gov Computational and experimental methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have elucidated the dynamics of SERT upon serotonin binding. nih.govnih.gov

Key findings include:

Ligand-Induced Dynamics: The binding of serotonin, along with co-transported sodium ions (Na⁺), induces significant changes in the dynamics of several regions within SERT. nih.govku.dk

Specific Structural Elements: Notable changes are observed in transmembrane helices TM1 and TM12, as well as extracellular loops EL3 and EL4. nih.govgenscript.com For instance, serotonin binding leads to increased hydrogen-deuterium exchange in the N-terminal part of TM1a (residues 70-89), suggesting a destabilization or increased flexibility in this region. nih.gov This destabilization is thought to be a critical step in the transition towards the inward-facing state required for serotonin release into the cytoplasm. nih.gov

Alternating Access Mechanism: MD simulations of SERT models suggest that serotonin binding can induce larger conformational changes in the cytoplasmic parts of the transmembrane helices compared to the binding of inhibitors. nih.gov These changes are proposed to involve the formation and breakage of ionic interactions between residues in TM6, TM8, and intracellular loop 1, which are crucial for the translocation of the substrate. nih.gov

The following table summarizes key findings from computational studies on serotonin-induced conformational changes.

| Macromolecule | Computational Method | Key Conformational Changes Observed Upon Serotonin Binding | Reference |

|---|---|---|---|

| 5-HT2A Receptor | Molecular Dynamics (MD) Simulations | Breaking of the intracellular "ionic lock" (R3.50-E6.30); Conformational shifts in the "toggle switch" (W6.48); Major movements of TM5 and TM6, leading to G protein activation. | mdpi.comnih.govnih.gov |

| Serotonin Transporter (SERT) | MD Simulations, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Significant changes in the dynamics of TM1, EL3, EL4, and TM12; Destabilization of the N-terminal region of TM1a, mediating the transition to an inward-facing state. | nih.govnih.gov |

| 5-HT3 Receptor | Cryo-Electron Microscopy, MD Simulations | Inward motion of the C-loop in the binding site; Conformational transitions leading to the transient opening of the ion pore. | nih.govpasteur.fr |

| Generic Serotonin Receptor Complex | MD Simulations, Principal Component Analysis | Overall stabilization of the receptor structure; Strong correlation between movements in TM3, TM5, and TM6 and the coupled G protein. | rsc.org |

Biochemical and Biophysical Research Methodologies and Applications

In Vitro Receptor Binding Assay Methodologies and Characterization

In vitro binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. Serotonin (B10506) hydrogenoxalate is frequently used as a reference compound in these assays to characterize the binding properties of novel drugs targeting the diverse family of serotonin receptors.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a powerful technique used to quantify the interaction between a ligand and a receptor. In these experiments, a radiolabeled compound (the radioligand) is incubated with a tissue preparation containing the receptor of interest (e.g., brain homogenates or cell membranes expressing a specific 5-HT receptor subtype).

The methodology involves competition binding assays, where increasing concentrations of a non-radiolabeled compound, such as serotonin hydrogenoxalate, are used to displace the radioligand from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

This compound is used to determine the affinity for various serotonin receptor subtypes, providing a baseline for comparison with other compounds. For instance, studies have shown its high affinity for 5-HT1A and 5-HT2A receptors.

Table 1: Illustrative Binding Affinities (Ki) of Serotonin for Human 5-HT Receptor Subtypes

| Receptor Subtype | Radioligand Used | Ki (nM) of Serotonin |

|---|---|---|

| 5-HT1A | [3H]8-OH-DPAT | 3.5 |

| 5-HT1B | [3H]GR 125743 | 5.0 |

| 5-HT1D | [3H]GR 125743 | 4.2 |

| 5-HT2A | [3H]Ketanserin | 6.8 |

| 5-HT2C | [3H]Mesulergine | 12.5 |

Note: The values presented are representative and can vary based on experimental conditions.

Functional Assays of Serotonin Receptor Activation

Beyond simple binding, functional assays measure the physiological response initiated by a ligand binding to its receptor. Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades. This compound is used as a standard agonist to evoke these responses and characterize the potency and efficacy of test compounds.

Common functional assays include:

Calcium Flux Assays: For 5-HT receptors coupled to Gq/G11 proteins, such as the 5-HT2A receptor, agonist binding activates phospholipase C, leading to an increase in intracellular calcium. This change in calcium concentration can be measured using fluorescent dyes.

cAMP Assays: For 5-HT receptors coupled to Gs or Gi/o proteins, agonist binding leads to an increase or decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, respectively.

GTPγS Binding Assays: This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Membrane Potential Assays: For receptors that couple to ion channels, like the G-protein-activated inwardly rectifying K+ (GIRK) channels linked to 5-HT1A receptors, activation can be measured by changes in the cell's membrane potential using fluorescent dyes.

In these assays, the concentration of this compound required to produce 50% of the maximal response is determined as the EC50 value, a measure of its potency.

Table 2: Illustrative Functional Potency (EC50) of Serotonin at Select 5-HT Receptors

| Receptor Subtype | Assay Type | Cellular Response | EC50 (nM) of Serotonin |

|---|---|---|---|

| 5-HT1A | Membrane Potential | GIRK Channel Activation | 15.0 |

| 5-HT2A | Calcium Flux | Intracellular Ca2+ Increase | 1.40 |

| 5-HT2C | Phosphoinositide Hydrolysis | IP3 Accumulation | 20.0 |

Note: These values are illustrative and can differ based on the specific cell line and assay conditions.

Structure-Activity Relationship (SAR) Studies via Molecular Docking

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. While this compound itself is not typically modified in these studies, it serves as the foundational molecule and reference compound. Molecular docking, a computational technique, is used to predict the preferred binding orientation of serotonin within the active site of its various receptor subtypes.

These docking studies have identified key amino acid residues within the transmembrane domains of 5-HT receptors that are crucial for binding. For example, a conserved aspartate residue in transmembrane helix 3 (TM3) is known to form an ionic bond with the protonated amine of serotonin. Aromatic residues in other helices often form hydrogen bonds and van der Waals interactions with the indole (B1671886) ring of serotonin.

By understanding the precise binding pose of serotonin, researchers can rationally design novel ligands with modified structures to enhance affinity, selectivity, or functional properties (e.g., creating agonists, partial agonists, or antagonists) for specific receptor subtypes. The binding mode of serotonin provides the essential template for these drug design efforts.

Enzyme Kinetic Studies of Serotonin Metabolism

Serotonin's signaling is terminated by its reuptake from the synapse and subsequent metabolic degradation. The primary enzyme responsible for this process is Monoamine Oxidase (MAO). This compound is used as the substrate in enzyme kinetic studies to characterize this metabolic pathway.

Substrate Specificity and Enzyme Reaction Kinetics

There are two main isoforms of monoamine oxidase: MAO-A and MAO-B. These isoforms exhibit different substrate specificities. Serotonin is a preferential substrate for MAO-A.

Enzyme kinetic studies are performed to determine key parameters that describe the efficiency of the enzymatic reaction. These include:

Michaelis-Menten constant (Km): This represents the substrate concentration at which the reaction rate is half of its maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Maximum velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies have shown that serotonin has a lower Km value for MAO-A compared to MAO-B, confirming its preference for the A isoform. These kinetic parameters are crucial for understanding the rate of serotonin turnover in different tissues and for developing MAO inhibitors, a class of antidepressant drugs.

Table 3: Representative Kinetic Parameters for Serotonin Metabolism by MAO Isoforms

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| MAO-A | Serotonin | 100-300 | 5-15 |

Note: Values are approximate and can vary significantly depending on the tissue source and experimental setup.

Enzymatic Biotransformation and Metabolite Formation

The enzymatic breakdown of serotonin is a two-step process. First, MAO catalyzes the oxidative deamination of serotonin to form an unstable intermediate, 5-hydroxyindoleacetaldehyde. This intermediate is then rapidly oxidized by the enzyme aldehyde dehydrogenase (ALDH) to produce the stable, primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

The measurement of 5-HIAA levels in urine or cerebrospinal fluid is often used as an index of serotonin turnover in the body. By using this compound as the initial substrate in in vitro systems, researchers can study this biotransformation pathway in detail, identify the enzymes involved, and investigate how various drugs or genetic factors might influence the rate of metabolite formation.

Table 4: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Serotonin | 5-HT |

| This compound | |

| 5-hydroxyindoleacetaldehyde | |

| 5-hydroxyindoleacetic acid | 5-HIAA |

| Monoamine Oxidase | MAO |

| Aldehyde dehydrogenase | ALDH |

| [3H]8-hydroxy-2-(dipropylamino)tetralin | [3H]8-OH-DPAT |

| [3H]GR 125743 | |

| [3H]Ketanserin | |

| [3H]Mesulergine | |

| [3H]5-carboxamidotryptamine | [3H]5-CT |

| Cyclic adenosine monophosphate | cAMP |

| Inositol trisphosphate | IP3 |

Utilization as a Reference Standard in Analytical Neurochemistry

This compound, a stable salt of the neurotransmitter serotonin, serves as a critical reference standard in the field of analytical neurochemistry. Its purity and well-defined chemical properties make it an indispensable tool for the accurate quantification of serotonin in complex biological matrices such as plasma, serum, urine, and brain tissue. The use of a certified reference standard is fundamental to ensuring the reliability and comparability of analytical data across different laboratories and studies.

In analytical methodologies, particularly chromatographic techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a reference standard is essential for method development, validation, and routine quality control. This compound is employed to establish a direct comparison for the identification and quantification of endogenous serotonin. Its consistent quality and known concentration allow for the precise calibration of analytical instruments, which is the foundation of accurate measurement.

Calibration and Validation in Quantitative Bioanalytical Methods

The cornerstone of any quantitative bioanalytical method is the establishment of a reliable calibration curve and the thorough validation of the method's performance characteristics. This compound is the calibrator of choice for these critical steps in the analysis of serotonin.

A calibration curve is generated by preparing a series of standard solutions of this compound at known concentrations. These standards are then analyzed using the chosen analytical method, and the instrumental response (e.g., peak area in chromatography) is plotted against the corresponding concentration. This curve serves as the basis for quantifying the unknown concentration of serotonin in biological samples by interpolating their instrumental response on the calibration curve.

Method validation is a comprehensive process that demonstrates the suitability of an analytical method for its intended purpose. Key validation parameters that are assessed using this compound as the reference standard include linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of dilutions of a stock solution of this compound are prepared and analyzed. The resulting data are then subjected to linear regression analysis to determine the coefficient of determination (R²), which should ideally be close to 1.000, indicating a strong linear relationship.

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 5,234 |

| 5.0 | 25,890 |

| 10.0 | 51,123 |

| 25.0 | 127,456 |

| 50.0 | 255,879 |

| 100.0 | 510,987 |

Linear Regression Equation: y = 5100x + 150

Coefficient of Determination (R²): 0.9998

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations of this compound (quality control samples) and comparing the measured concentration to the nominal concentration. The accuracy is typically expressed as the percentage of recovery.

Precision of an analytical method describes the closeness of repeated individual measurements. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Both intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated using quality control samples prepared from a this compound standard.

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|---|

| 2.5 (Low QC) | 2.45 | 98.0% | 4.5% |

| 20.0 (Mid QC) | 19.8 | 99.0% | 3.2% |

| 80.0 (High QC) | 80.8 | 101.0% | 2.8% |

The use of a highly pure and stable reference standard like this compound is paramount for achieving the stringent requirements of bioanalytical method validation as stipulated by regulatory agencies. The data derived from these validation studies provide confidence in the reliability of the analytical method for its application in clinical and research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。